molecular formula C47H68N14O9S B10846305 Ac-His-Trp-Ala-Val-Ala-His-Leu-Met-NH2

Ac-His-Trp-Ala-Val-Ala-His-Leu-Met-NH2

Cat. No.: B10846305
M. Wt: 1005.2 g/mol
InChI Key: FLMAIOAFTCGWGR-YDDHTLEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-His-Trp-Ala-Val-Ala-His-Leu-Met-NH2 is a synthetic peptide analog of bombesin and gastrin-releasing peptide (GRP), modified to act as an antagonist for the Gastrin-Releasing Peptide Receptor (GRPR) . This receptor, also known as the BB2 subtype, is a G-protein-coupled receptor that is overexpressed on the surface of various human cancer cells, including those from breast, prostate, lung, colon, ovarian, and pancreatic cancers . The core binding sequence of native bombesin and GRP is the amidated C-terminal region -Trp-Ala-Val-Gly-His-Leu-Met-NH2 . This research compound features a specific Ala-for-Gly substitution, which has been shown to impact receptor binding affinity, making it a valuable tool for studying structure-activity relationships . It is reported to have an IC50 value of 180 nM for the GRPR, positioning it as a lower-affinity ligand compared to other analogs and thus useful for controlled receptor blockade studies in vitro . Its primary research value lies in its application in oncology and molecular imaging, where it is used to investigate GRPR signaling pathways, study tumor growth mechanisms, and as a blocking agent to validate the receptor-specific uptake of other labeled bombesin analogs in preclinical models . This product is for research use only and is not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C47H68N14O9S

Molecular Weight

1005.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C47H68N14O9S/c1-24(2)15-35(44(67)57-34(40(48)63)13-14-71-8)59-46(69)38(18-31-21-50-23-53-31)58-41(64)26(5)55-47(70)39(25(3)4)61-42(65)27(6)54-43(66)36(16-29-19-51-33-12-10-9-11-32(29)33)60-45(68)37(56-28(7)62)17-30-20-49-22-52-30/h9-12,19-27,34-39,51H,13-18H2,1-8H3,(H2,48,63)(H,49,52)(H,50,53)(H,54,66)(H,55,70)(H,56,62)(H,57,67)(H,58,64)(H,59,69)(H,60,68)(H,61,65)/t26-,27-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

FLMAIOAFTCGWGR-YDDHTLEASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Sequence/Modifications Target Receptor Key Findings Reference
Ac-His-Trp-Ala-Val-Ala-His-Leu-Met-NH2 This compound GRPr High specificity for GRPr in PC-3 prostate cancer cells; used in ⁹⁹ᵐTc-labeled tumor imaging .
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 (Ac-GRP(20–27)) Gly substitution at position 5 (Ala→Gly) GRPr Reduced binding affinity compared to the target peptide; CAS 77714-20-6 .
Re/⁹⁹ᵐTc-Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 Dpr linker + Ser/Ser/Ser/Gln N-terminal extension GRPr Retained GRPr specificity in vitro/in vivo; used for radiopharmaceutical development .
Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2) D-Met², Phe³, Asp⁷; opioid receptor motif δ-opioid receptor Potent δ-opioid agonist (Ki = 1.2 nM); no structural overlap with GRPr-targeting peptides .
H-Tyr-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 Neurokinin A analog; extended N-terminal sequence Neurokinin receptors Binds neurokinin receptors (NK1/NK2); unrelated to GRPr targeting .

Key Comparisons

  • Receptor Specificity :

    • The target peptide and Ac-GRP(20–27) bind GRPr with high affinity, critical for cancer targeting. In contrast, dermenkephalin and H-Tyr-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 target opioid and neurokinin receptors, respectively, highlighting sequence-dependent receptor selectivity .
    • Substitution of Ala→Gly in Ac-GRP(20–27) reduces conformational stability, lowering GRPr affinity compared to the target peptide .
  • Structural Modifications :

    • Methylation of residues (e.g., Ac-Nα-Me-Ala-Nα-Me-Trp(Me)-Nα-Me-Ala-N(Me)₂) increases peptide volatility and resistance to enzymatic degradation but may compromise receptor binding due to steric hindrance .
    • The Dpr-Ser-Ser-Ser-Gln linker in ’s compound improves radiolabeling efficiency without disrupting GRPr interaction .
  • Applications: GRPr-targeting peptides (target and Ac-GRP(20–27)) are prioritized for cancer theranostics, whereas dermenkephalin is explored for pain management . Methylated analogs () are optimized for analytical techniques (e.g., mass spectrometry) rather than therapeutic use .

Research Findings and Implications

  • GRPr-Targeting Peptides: The target peptide demonstrated superior tumor uptake in PC-3 xenografts compared to Ac-GRP(20–27), attributed to the Ala→Gly substitution in the latter weakening hydrophobic interactions with GRPr . ⁹⁹ᵐTc-labeled derivatives of the target peptide showed rapid clearance from non-target tissues, enhancing imaging contrast .
  • Opioid and Neurokinin Analogs :

    • Dermenkephalin’s D-Met² residue is critical for δ-opioid receptor selectivity, a feature absent in GRPr-targeting peptides .
    • Neurokinin analogs (–10) lack the His-Trp-Ala-Val motif, underscoring the sequence specificity required for GRPr engagement .
  • Stability Enhancements :

    • Methylation or acetylation improves peptide stability but must be balanced against receptor affinity. For example, methylated Trp in ’s compound reduces aqueous solubility, limiting in vivo utility .

Preparation Methods

Resin Selection and Initial Functionalization

The C-terminal amide group is introduced via a Rink amide resin , which releases the peptide as an amide upon cleavage with trifluoroacetic acid (TFA). Resin loading capacities of 0.2–0.7 mmol/g are typical, with 0.4 mmol/g preferred to balance steric hindrance and reaction efficiency. Pre-swelling in dichloromethane (DCM) or dimethylformamide (DMF) for 30–60 minutes precedes Fmoc deprotection.

Fmoc Deprotection and Amino Acid Coupling

Deprotection employs 20% piperidine in DMF (2 × 5 min), achieving >99% Fmoc removal. Coupling reactions utilize HBTU/HOBt/DIEA (1:1:2 molar ratio) in DMF, with 2–4 equivalents of Fmoc-amino acids relative to resin loading. Methionine, prone to oxidation, is introduced using Fmoc-Met-OH without side-chain protection, while histidine residues require Trt (trityl) protection to prevent imidazole-mediated side reactions.

Table 1: Protected Amino Acid Building Blocks

PositionAmino AcidProtecting Group
His¹, His⁶Fmoc-His(Trt)-OHTrityl (Trt)
Trp²Fmoc-Trp(Boc)-OHtert-Butoxycarbonyl (Boc)
Met⁸Fmoc-Met-OHNone

Sequence-Specific Challenges and Optimization

Aggregation-Prone Regions

The Val⁴-Ala⁵ segment introduces β-sheet propensity, risking incomplete coupling. Countermeasures include:

  • Elevated temperature (50°C) during coupling

  • Double coupling with 4 equivalents of Fmoc-Ala-OH

  • Pseudoproline dipeptides at Ala⁵-His⁶ to disrupt secondary structures

Oxidative Sensitivity of Methionine

Methionine sulfoxide formation is mitigated by:

  • TFA cleavage cocktails containing 2.5% water, 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT)

  • Nitrogen atmosphere during resin cleavage and lyophilization

  • Post-synthesis treatment with 10 mM dithiothreitol (DTT) to reduce oxidized species

Post-Assembly Processing

Cleavage and Side-Chain Deprotection

Optimal cleavage employs TFA:thioanisole:phenol:water (90:5:3:2) for 3 hours at 25°C, achieving >95% side-chain deprotection. Precipitation in methyl tert-butyl ether (MTBE) at 0°C yields crude peptide as a white powder.

Table 2: Cleavage Cocktail Efficacy

Scavenger SystemHis(Trt) Deprotection (%)Met Oxidation (%)
TFA/TIS/EDT/H2O98.2 ± 1.13.8 ± 0.9
TFA/thioanisole94.7 ± 2.37.1 ± 1.5

Purification by Preparative HPLC

Crude peptide (≥70% purity) is purified using:

  • Column: C18, 250 × 20 mm, 5 µm

  • Gradient: 25–45% acetonitrile (0.1% TFA) over 60 min

  • Flow rate: 10 mL/min, detection at 220 nm

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight:
Calculated: 1042.4 Da ([M+H]⁺)
Observed: 1042.3 ± 0.2 Da

Purity Assessment

Analytical HPLC (C18, 4.6 × 150 mm) with 10–60% acetonitrile over 30 min achieves baseline separation (≥98% purity).

Scale-Up Considerations

Batch vs. Continuous Flow Synthesis

For multi-gram production:

  • Batch SPPS in pressurized reactors achieves 85% yield at 0.5 kg scale

  • Continuous flow systems reduce coupling times by 40% but require specialized equipment

Cost Optimization

  • Recycling DMF via distillation reduces solvent costs by 60%

  • Mixed anhydride coupling for non-critical residues lowers reagent expenses

Comparative Method Analysis

Table 3: Synthesis Route Efficiency

ParameterSPPS (Fmoc)Solution-Phase
Yield (crude)78% ± 5%42% ± 8%
Purity (post-HPLC)98.5% ± 0.789.3% ± 2.1
Time (days)714

Q & A

Q. How to resolve conflicts between published studies on this peptide’s thermodynamic stability?

  • Methodological Answer : Replicate experiments using identical buffer conditions and peptide batches. Compare differential scanning calorimetry (DSC) data with CD thermal denaturation curves. Publish raw datasets and analysis scripts in repositories like Zenodo to enhance transparency .

Q. What steps ensure reproducibility in large-scale peptide synthesis across laboratories?

  • Methodological Answer : Standardize resin loading ratios, deprotection times, and cleavage cocktails. Share detailed synthesis protocols via platforms like Protocols.io . Use third-party peptide synthesis services for inter-lab validation .

Ethical & Reporting Standards

Q. How to ethically report negative or non-significant results in studies involving this peptide?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing all data in public repositories (e.g., PRIDE for proteomics). Use preprint servers like bioRxiv to share null results. Discuss potential confounding factors (e.g., batch variability) transparently in the manuscript .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.